molecular formula C9H6BrN3 B11718218 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11718218
M. Wt: 236.07 g/mol
InChI Key: VVZCDINVSGNRLR-UHFFFAOYSA-N
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Description

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The presence of bromine and nitrile groups in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent bromination . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit specific enzymes or activate certain receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 6-Bromo-2-methylimidazo[1,2-a]pyridine
  • 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Uniqueness

6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both bromine and nitrile groups, which enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrN3/c1-6-2-9-12-4-7(3-11)13(9)5-8(6)10/h2,4-5H,1H3

InChI Key

VVZCDINVSGNRLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)C#N

Origin of Product

United States

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